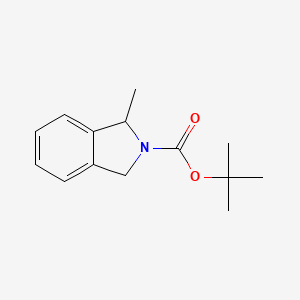

tert-Butyl 1-methylisoindoline-2-carboxylate

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

tert-butyl 1-methyl-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-10-12-8-6-5-7-11(12)9-15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3 |

InChI Key |

CHBKQWXZJZSKQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2CN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 1-methylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl esters. One common method includes the following steps:

Starting Material: Isoindoline derivative.

Reaction with tert-Butyl Ester: The isoindoline derivative is reacted with tert-butyl ester under controlled conditions.

Catalysts and Solvents: Catalysts such as acids or bases may be used to facilitate the reaction, and solvents like dichloromethane or ethanol are often employed.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl 1-methylisoindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

tert-Butyl 1-methylisoindoline-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carboxylate moiety is a common feature among analogs, but substituents on the isoindoline/indole ring significantly influence reactivity and applications:

Key Observations :

- Amino groups (e.g., CAS 264916-06-5) enhance reactivity in amidation or alkylation reactions, making them valuable in peptide-mimetic drug design .

- Boronate esters (e.g., CAS 905273-91-8) are pivotal in cross-coupling reactions for constructing biaryl systems in pharmaceuticals .

- Bromo substituents (e.g., CAS 182344-70-3) enable further functionalization via nucleophilic aromatic substitution or metal-catalyzed couplings .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and molecular weight:

Notes:

Biological Activity

tert-Butyl 1-methylisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its pharmacological properties, metabolic stability, and interactions with biological systems. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns. The presence of the isoindoline structure suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapeutics.

Metabolic Stability

Research indicates that compounds containing a tert-butyl group often exhibit unique metabolic pathways. A study showed that the major route of metabolism for similar compounds involves oxidation processes mediated by cytochrome P450 enzymes, particularly CYP3A4/5, CYP2D6, and CYP2C9 . This metabolic pathway can influence the pharmacokinetics and overall efficacy of the compound.

Antitumor Activity

A significant area of research has focused on the antitumor properties of compounds related to this compound. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Neuropharmacological Effects

The isoindoline moiety is associated with neuropharmacological activity. Studies have suggested that derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression . The interaction with dopamine receptors has been particularly noted in research focusing on similar isoindoline derivatives.

Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range. | Antitumor |

| Study B | Showed modulation of serotonin receptors in vitro, indicating potential antidepressant effects. | Neuropharmacological |

| Study C | Investigated metabolic pathways revealing predominant oxidation by CYP450 enzymes. | Metabolic Stability |

Q & A

Q. Table 1: Reaction Optimization for Derivative Synthesis

| Derivative Target | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Nitroisoindoline | HNO₃, H₂SO₄ | FeCl₃ | 65 |

| 5-Aminoisoindoline | NH₃, Pd/C (H₂) | - | 58 |

| 5-Carboxylic acid | KMnO₄, H₂O | - | 72 |

Q. Table 2: Biological Activity Comparison

| Target Enzyme | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Trypsin | 3.2 ± 0.5 | Fluorogenic | |

| Thrombin | 12.1 ± 1.2 | Colorimetric | |

| Cathepsin B | >50 | FRET |

Key Recommendations for Researchers

- Synthetic Chemistry : Prioritize THF over DCM for reactions requiring low temperatures to avoid solvent freezing .

- Biological Studies : Use SPR (surface plasmon resonance) to validate binding kinetics, as static assays may overlook conformational changes .

- Data Interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals in isoindoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.